molecular formula C9H8BrClO2 B8449537 4-Acetoxy-2-chlorobenzylbromide

4-Acetoxy-2-chlorobenzylbromide

Cat. No.: B8449537
M. Wt: 263.51 g/mol
InChI Key: OMAAFPQMVLCLEM-UHFFFAOYSA-N
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Description

4-Acetoxy-2-chlorobenzylbromide is a halogenated aromatic compound featuring a benzyl bromide backbone substituted with an acetoxy group at the 4-position and a chlorine atom at the 2-position. Its structure combines reactivity from the benzyl bromide moiety (a strong alkylating agent) with steric and electronic modulation from the chloro and acetoxy substituents. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or advanced materials.

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

[4-(bromomethyl)-3-chlorophenyl] acetate

InChI

InChI=1S/C9H8BrClO2/c1-6(12)13-8-3-2-7(5-10)9(11)4-8/h2-4H,5H2,1H3

InChI Key

OMAAFPQMVLCLEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)CBr)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares key structural features and functional groups of 4-Acetoxy-2-chlorobenzylbromide with related compounds:

Compound Substituents Functional Groups Reactivity Profile
This compound 4-acetoxy, 2-chloro, benzyl bromide Bromide (alkylating), ester, aryl chloride High alkylation potential; ester hydrolysis sensitivity
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) 4-bromo, 2,5-dimethoxy, phenethylamine Bromoaryl, methoxy, amine Psychoactive; undergoes metabolic demethylation
4-Acetoxy-2-chlorobenzoic acid 4-acetoxy, 2-chloro, carboxylic acid Carboxylic acid, ester, aryl chloride Acid-catalyzed ester hydrolysis; salt formation

Key Observations:

  • Alkylation vs. Bioactivity : Unlike 2C-B, a psychoactive phenethylamine derivative, this compound lacks an amine group and is instead tailored for electrophilic substitution reactions due to its benzyl bromide group .
  • Ester Stability : The acetoxy group in both this compound and 4-Acetoxy-2-chlorobenzoic acid renders them prone to hydrolysis under acidic or basic conditions, though the presence of a bromide in the former may accelerate such reactions .

Physicochemical Properties (Inferred)

Using 4-Acetoxy-2-chlorobenzoic acid (MW: 214.003 g/mol, PSA: 63.6 Ų) as a reference , the benzyl bromide derivative would exhibit:

  • Higher Molecular Weight : ~290–300 g/mol (due to bromide substitution replacing a carboxylic acid hydrogen).
  • Increased Lipophilicity : The bromine atom and benzyl group enhance lipid solubility compared to the carboxylic acid analog.
  • Reactivity : The benzyl bromide’s leaving group capability facilitates nucleophilic substitution (e.g., with amines or thiols), unlike the carboxylate’s ionization behavior.

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs N-bromosuccinimide (NBS) in acetic acid under radical initiation (e.g., UV light or azobisisobutyronitrile, AIBN). The acetoxy and chloro substituents direct bromination to the benzyl position via stabilization of the intermediate benzyl radical. A representative procedure involves:

  • Dissolving 4-acetoxy-2-chlorotoluene in glacial acetic acid.

  • Adding NBS incrementally at 25–40°C under inert atmosphere.

  • Quenching with water and extracting the product with dichloromethane.

Key advantages include high regioselectivity and compatibility with electron-withdrawing groups. Yields for analogous toluene brominations range from 65–80%.

ParameterDetails
Substrate4-Acetoxy-2-chlorotoluene
Brominating AgentN-Bromosuccinimide (NBS)
SolventAcetic acid
Temperature25–40°C
InitiationUV light or AIBN
Yield65–80% (analogous systems)

Nucleophilic Substitution of 4-Acetoxy-2-chlorobenzyl Alcohol

Converting 4-acetoxy-2-chlorobenzyl alcohol to the corresponding bromide via phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) is a classical approach.

Reaction Optimization

The alcohol undergoes an SN2 mechanism, where PBr₃ acts as both a Lewis acid and bromide source:
ROH+PBr3RBr+H3PO3\text{ROH} + \text{PBr}_3 \rightarrow \text{RBr} + \text{H}_3\text{PO}_3

  • Conditions : Stirring in anhydrous diethyl ether or dichloromethane at 0–25°C.

  • Workup : Neutralization with sodium bicarbonate and distillation.

This method is efficient for sterically unhindered alcohols, with yields exceeding 85% in optimized systems.

ParameterDetails
Substrate4-Acetoxy-2-chlorobenzyl alcohol
ReagentPBr₃ or HBr (gas)
SolventDiethyl ether or DCM
Temperature0–25°C
Yield>85% (optimized)

Cross-Electrophile Coupling (XEC) Strategies

Emerging methodologies in nickel-catalyzed cross-electrophile coupling (XEC) enable the construction of C–Br bonds from aryl halides and alkyl bromides.

Catalytic System Design

A Ni(II)/Zn reductant system facilitates coupling between 2-chloro-4-acetoxybenzyl precursors and brominated partners:

  • Catalyst : NiCl₂(dme) with 2,2'-bipyridine ligand.

  • Reductant : Zinc dust with MgCl₂ additive.

  • Conditions : Dimethylacetamide (DMA) at 80°C for 12 hours.

This method is highly modular but requires precise control over electronic and steric effects.

ParameterDetails
Substrate2-Chloro-4-acetoxybenzyl chloride
Coupling PartnerAlkyl bromide
CatalystNiCl₂(dme)/bipyridine
ReductantZn/MgCl₂
SolventDMA
Yield40–60%

Comparative Analysis of Methods

MethodYieldCostScalabilityFunctional Group Tolerance
Radical Bromination65–80%LowHighModerate
Nucleophilic Substitution>85%ModerateHighHigh
Bromodecarboxylation<50%HighLowLow
XEC40–60%HighModerateHigh

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Acetoxy-2-chlorobenzylbromide to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification under controlled temperatures (40–60°C). Use anhydrous solvents (e.g., dichloromethane) and catalysts like DMF or pyridine to enhance reactivity. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate high-purity product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., acetoxy and benzyl bromide groups).
  • IR Spectroscopy : Identify carbonyl (C=O, ~1740 cm1^{-1}) and C-Br (~600 cm1^{-1}) stretches.
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
  • Melting Point Analysis : Compare with literature values (e.g., 67–68°C for analogous bromo-chloro compounds) to assess purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.
  • Avoid contact with water to prevent hydrolysis to HBr.
  • Store in a cool, dry place, away from oxidizing agents.
  • Emergency protocols: For skin contact, rinse immediately with water (15+ minutes); for eye exposure, use saline solution .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) during characterization?

  • Methodological Answer :
  • Cross-validate with alternative techniques (e.g., 2D NMR or X-ray crystallography if crystalline).
  • Re-examine synthetic pathways for potential side reactions (e.g., hydrolysis or dimerization).
  • Compare data with structurally similar compounds (e.g., 4-Bromo-2-chlorobenzonitrile) to identify artifacts .

Design a multi-step synthesis route using this compound as an intermediate for bioactive molecules.

  • Methodological Answer :
  • Step 1 : Suzuki-Miyaura coupling with arylboronic acids to introduce biaryl motifs.
  • Step 2 : Hydrolysis of the acetoxy group under basic conditions (NaOH/EtOH) to form phenolic intermediates.
  • Step 3 : Functionalize the phenol via alkylation or acylation for drug-like properties.
  • Validation : Monitor each step via LC-MS and optimize reaction times to avoid over-functionalization .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • The bromine atom acts as a better leaving group compared to chlorine, favoring nucleophilic displacement.
  • Steric effects from the acetoxy group may slow reactions; use bulky ligands (e.g., SPhos) in palladium-catalyzed couplings to enhance efficiency.
  • Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How does the electronic environment of this compound influence its participation in photoinduced reactions?

  • Methodological Answer :
  • UV-Vis spectroscopy can assess absorption bands related to the benzyl bromide moiety.
  • Electron-withdrawing groups (Cl, Br) enhance stability under UV light but may reduce photoreactivity.
  • Test photostability under varying wavelengths (254–365 nm) and correlate with Hammett parameters .

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